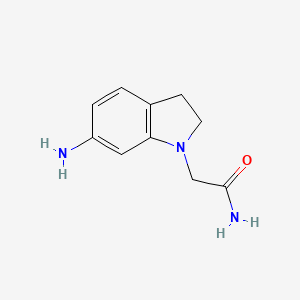amine CAS No. 1019579-49-7](/img/structure/B3074338.png)
[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine
Overview
Description
[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1963 and is considered a schedule I controlled substance in the United States.
Scientific Research Applications
Applications in Structure-Activity Relationship Studies
(2,5-Dimethoxyphenyl)methylamine and its analogs are recognized for their potential in structure-activity relationship (SAR) studies, especially regarding their interaction with serotonin receptors. These compounds are known to function as potent 5-HT2A/C ligands. The structural variations, particularly in the substituent at the 4-position, significantly influence their agonistic or antagonistic characteristics towards these receptors. The nature of the substituent - whether it's small and lipophilic or large - dictates whether these compounds act as agonists or antagonists, respectively. This area of study is crucial for understanding the fine balance between the structural features of these compounds and their functional activity at the receptor level, offering insights into the design of new therapeutic agents (Trachsel, 2003).
Identification and Analysis in Forensic Science
The compound and its related structures have been identified as a new class of psychoactive substances, presenting challenges in forensic analysis due to their thermolabile nature and low concentrations in samples. Innovative approaches involving chemical derivatization techniques, such as heptafluorobutyric anhydride (HFBA) derivatization, have been developed for their efficient identification using gas chromatography-mass spectrometry. This technique is particularly useful in overcoming the limitations posed by the thermal instability of these compounds, thereby improving the reliability and accuracy of forensic investigations (Lum et al., 2020).
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-7-12(15-3)5-6-13(11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFOHKOLDEHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B3074263.png)
![(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B3074275.png)



amine](/img/structure/B3074303.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
